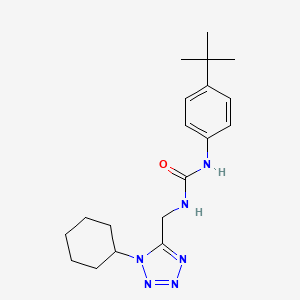
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C theta (PKCθ), which plays a crucial role in the activation of T cells. The inhibition of PKCθ by this compound has been found to be effective in treating various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Aplicaciones Científicas De Investigación
Ureaform as a Slow Release Fertilizer
Ureaform has been identified as a condensation product between urea and formaldehyde, notable for its slow release of nitrogen, which is beneficial for improved fertility management and reduced pollution of drainage waters. The degradation process, governed by microbial activity, highlights the significance of soil's biological fertility and temperature, emphasizing the substance's role in agriculture (Alexander & Helm, 1990).
Urea Biosensors
Urea biosensors have advanced significantly, with designs for detecting and quantifying urea concentration due to its role as a metabolic end product in humans and its presence in various industries. These biosensors utilize enzyme urease as a bioreceptor, indicating urea's importance in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors for Medical Applications
Research on urease inhibitors showcases their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. This highlights the chemical's role in developing new pharmaceuticals for addressing such health issues (Kosikowska & Berlicki, 2011).
Environmental and Safety Assessments
Studies on urea-based herbicides and their toxicity to non-target organisms like fish and amphibians provide critical insights into environmental safety and regulatory considerations. These investigations help in understanding the ecological impact and guiding the safe use of such chemicals (Marlatt & Martyniuk, 2017).
Urea in Ruminant Nutrition
The role of urea in ruminant nutrition, particularly its use as a non-protein nitrogen source in feed, exemplifies its application in animal husbandry. Research delves into optimizing urea utilization to improve the efficiency of its conversion into microbial protein, benefiting ruminant growth and productivity (Jin et al., 2018).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOCRZAAFGRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)
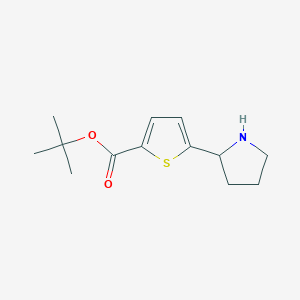
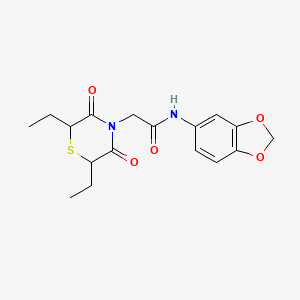
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)
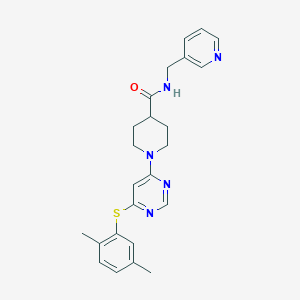
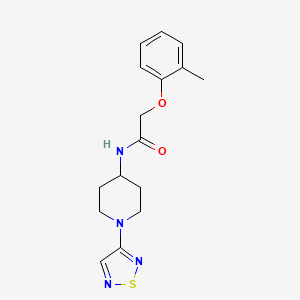
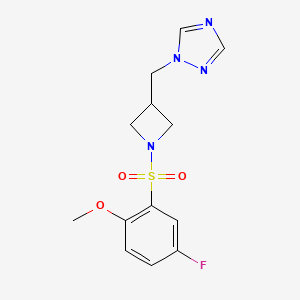
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
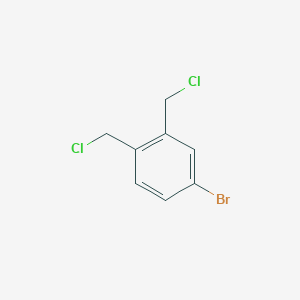
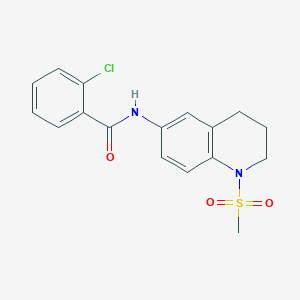
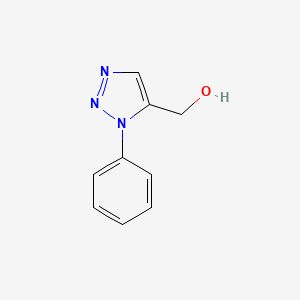
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)